molecular formula C22H31ClN2O4 B045761 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 113777-33-6

8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B045761
M. Wt: 386.5 g/mol
InChI Key: HCVRCHQFYYZPHT-UHFFFAOYSA-N
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Description

The compound “8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione” is a chemical entity of biological interest . It has a molecular formula of C22H30N2O4 .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C22H30N2O4/c25- 20- 13- 22 (9- 3- 4- 10- 22) 14- 21 (26) 24 (20) 12- 6- 5- 11- 23- 15- 17- 16- 27- 18- 7- 1- 2- 8- 19 (18) 28- 17/h1- 2,7- 8,17,23H,3- 6,9- 16H2 . This InChI string provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 386.485, and a mono-isotopic mass of 386.22056 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Ligand Properties and Interactions

  • Ligand for 5-HT1A Receptors : This compound, also known as MDL 72832, is identified as a potent, selective, and stereospecific ligand for central 5-HT1A recognition sites. It shows mixed agonist and antagonist properties at these receptors, playing a role in both central and peripheral nervous system interactions (Mir et al., 1988).

Pharmaceutical Development

  • Anticonvulsant Activity : A variety of derivatives of this compound have been synthesized and evaluated for anticonvulsant and neurotoxic properties. Some derivatives displayed significant anticonvulsant activity in tests, suggesting potential utility in treating seizure disorders (Obniska et al., 2006).

Analytical Chemistry and Structural Studies

  • Enantioselective Microbial Reduction : Enantioselective microbial reduction studies have been performed on related compounds, demonstrating potential for precise molecular modifications in pharmaceutical synthesis (Patel et al., 2005).
  • NMR Studies of Analogues : NMR studies on analogues of this compound provide insights into their molecular structure and conformation, which are crucial for understanding drug-receptor interactions (Chilmonczyk et al., 1996).

Biochemistry and Molecular Biology

  • Receptor Binding and Functionality : Studies on this compound and its derivatives have explored their binding affinities and functional properties, particularly concerning serotonin receptors. These investigations aid in understanding the molecular basis of their pharmacological effects (Bojarski et al., 2001).

properties

IUPAC Name

8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17/h1-2,7-8,17,23H,3-6,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVRCHQFYYZPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921187
Record name 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

CAS RN

113777-33-6
Record name Mdl 72832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113777336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 2
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8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 3
Reactant of Route 3
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 4
Reactant of Route 4
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 5
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 6
Reactant of Route 6
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

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